

AA26-9 target enzyme profile in human cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AA26-9

Cat. No.: B605069

[Get Quote](#)

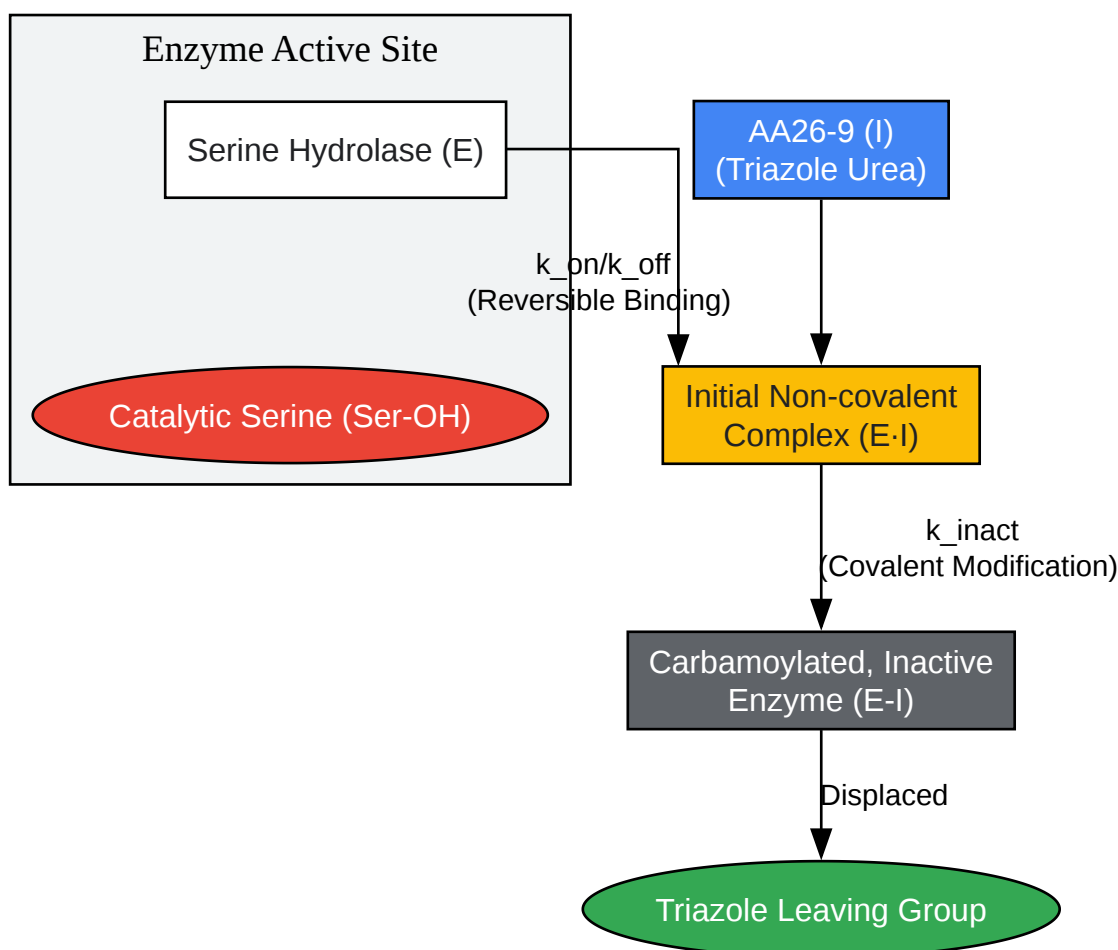
An In-Depth Technical Guide to the Target Enzyme Profile of **AA26-9** in Human Cells

Introduction

AA26-9 is a potent, broad-spectrum, and irreversible inhibitor of the serine hydrolase (SH) enzyme superfamily.^{[1][2][3][4][5][6][7]} Structurally, it is a 1,2,3-triazole urea compound developed as a chemical probe to explore the function of SHs in various biological processes.^{[8][9]} Serine hydrolases represent approximately 1% of the human proteome and are involved in a myriad of physiological pathways, including lipid metabolism, neurotransmission, and inflammation.^[10] **AA26-9**'s ability to inhibit a wide range of these enzymes makes it a valuable tool for activity-based protein profiling (ABPP) and for elucidating the roles of individual SHs in cellular and organismal biology.^[9] In immortalized T-cell lines, **AA26-9** has been shown to inhibit approximately one-third of the 40+ detectable serine hydrolases.^{[2][5][10]}

Mechanism of Action: Covalent Carbamoylation

AA26-9 functions as a mechanism-based inactivator, forming a stable, covalent bond with the catalytic serine residue within the active site of its target enzymes. The 1,2,3-triazole urea scaffold acts as an electrophilic "warhead." The highly nucleophilic serine residue in the enzyme's catalytic triad attacks the carbamoyl center of **AA26-9**. This leads to the displacement of the triazole leaving group and the formation of a stable carbamate adduct with the enzyme, rendering it catalytically inactive.^{[8][9][11][12]} This irreversible inhibition is highly specific for the activated serine nucleophile found in SHs, with negligible cross-reactivity for other enzyme classes like cysteine hydrolases.^[8]



[Click to download full resolution via product page](#)

Mechanism of irreversible inhibition by **AA26-9**.

Target Enzyme Profile of AA26-9

AA26-9 exhibits a broad inhibitory profile across multiple subclasses of the serine hydrolase superfamily. Studies in murine T-cell hybridoma cells, which provide a strong model for human immune cells, have identified at least 15 distinct SH targets for **AA26-9**.^{[8][12]} These enzymes belong to diverse functional classes, highlighting the compound's utility as a broad-spectrum probe.^{[8][10][12]}

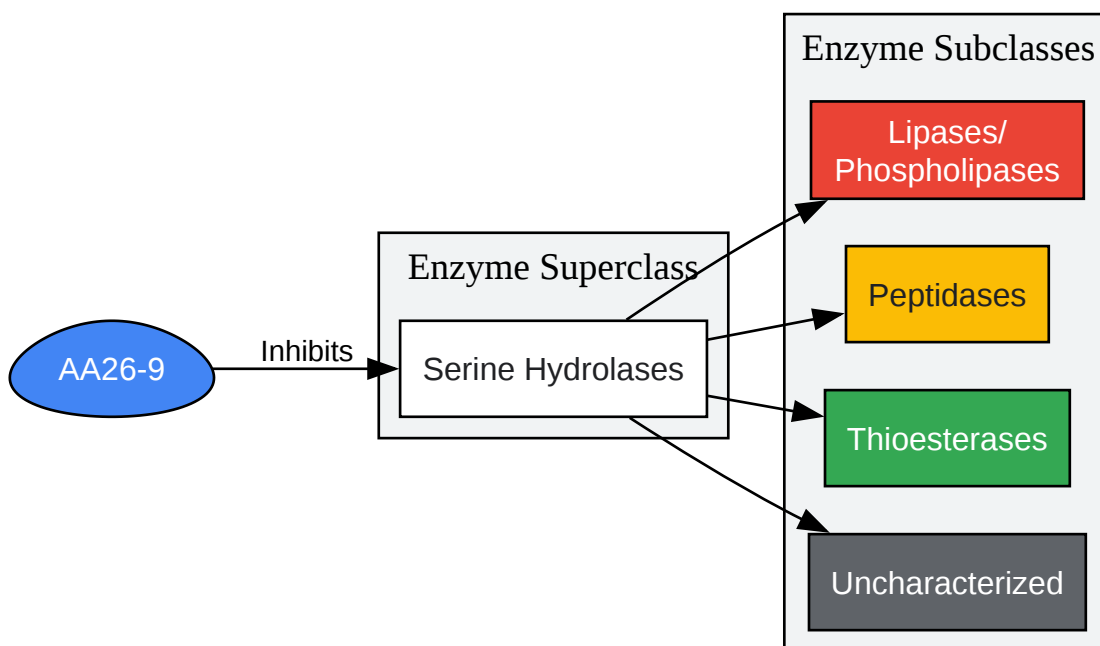
Table 1: Known Serine Hydrolase Targets of AA26-9

The following table summarizes the enzymes identified as targets of **AA26-9** in mouse T-cells at a concentration of 20 μ M, as determined by competitive ABPP-SILAC.^{[5][8][12]}

Enzyme Abbreviation	Full Name	Enzyme Subclass	Inhibition
AADACL1	Arylacetamide Deacetylase-Like 1	Lipase/Phospholipase	> 75%
ABHD6	α/β -Hydrolase Domain-Containing Protein 6	Lipase/Phospholipase	> 75%
ABHD11	α/β -Hydrolase Domain-Containing Protein 11	Uncharacterized	> 75%
ABHD13	α/β -Hydrolase Domain-Containing Protein 13	Uncharacterized	> 75%
APEH	Acyl-Peptide Hydrolase	Peptidase	> 75%
BAT5	HLA-B Associated Transcript 5	Uncharacterized	> 75%
CTSA	Cathepsin A	Peptidase	> 75%
ESD	Esterase D	Lipase/Phospholipase	> 75%
FAAH	Fatty Acid Amide Hydrolase	Lipase/Phospholipase	> 75%
LYPLA1	Acyl-Protein Thioesterase 1	Thioesterase	> 75%
LYPLA2	Acyl-Protein Thioesterase 2	Thioesterase	> 75%
LYPLA3	Lysophospholipase 3	Lipase/Phospholipase	> 75%
PAFAH2	Platelet-Activating Factor Acetylhydrolase 2	Lipase/Phospholipase	> 75%

PRCP	Prolylcarboxypeptidase	Peptidase	> 75%
------	------------------------	-----------	-------

Note: Inhibition data is based on competitive ABPP-SILAC experiments where cells were treated with 20 μ M **AA26-9** for 4 hours.[8][12]



[Click to download full resolution via product page](#)

Logical relationship of **AA26-9**'s inhibitory action.

Experimental Protocols: Target Identification via ABPP

The primary method used to define the target profile of **AA26-9** is Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique uses active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes.

Competitive ABPP Workflow

In a competitive ABPP experiment, a biological sample (e.g., live cells or cell lysate) is first incubated with the inhibitor of interest (**AA26-9**). Subsequently, the sample is treated with a

broad-spectrum, reporter-tagged ABPP probe, such as a fluorophosphonate tagged with rhodamine (FP-Rh).[8]

- **Inhibitor Treatment:** Live cells or proteomes are treated with **AA26-9** (or a vehicle control, like DMSO). **AA26-9** binds covalently to its SH targets.
- **Probe Labeling:** The proteome is then labeled with a broad-spectrum SH probe (e.g., FP-Rh). This probe will only label active SHs whose active sites were not already blocked by **AA26-9**.
- **Analysis:** The proteome is separated by SDS-PAGE. The reporter tag on the probe (e.g., rhodamine) allows for visualization of active enzymes via in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the **AA26-9**-treated sample compared to the control indicates that it is a target of the inhibitor.[8]

Quantitative Target Identification: Competitive ABPP-SILAC

To identify and quantify the inhibited enzymes with high precision, competitive ABPP is combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[8]

- **SILAC Labeling:** Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (^{13}C , ^{15}N -labeled) essential amino acids (e.g., lysine and arginine).
- **Treatment:** The "light" cell population is treated with the inhibitor (**AA26-9**), while the "heavy" population is treated with a vehicle (DMSO) control.
- **Lysis and Probe Labeling:** Both cell populations are lysed, and the proteomes are labeled with a biotin-tagged FP probe (FP-biotin).
- **Combine and Enrich:** The "light" and "heavy" proteomes are mixed in a 1:1 ratio. Biotinylated proteins (active SHs) are then enriched using streptavidin beads.
- **LC-MS/MS Analysis:** The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Quantification: The relative abundance of "light" versus "heavy" peptides for each identified SH is calculated. A low light/heavy peptide ratio signifies that the corresponding enzyme was inhibited by **AA26-9** in the "light" cell population.[8]

Workflow for competitive ABPP-SILAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AA26-9 | Phospholipase | Serine Protease | TargetMol [targetmol.com]
- 8. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy AA26-9 | >98% [smolecule.com]
- 10. Deciphering T Cell Immunometabolism with Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AA26-9 target enzyme profile in human cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605069#aa26-9-target-enzyme-profile-in-human-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com